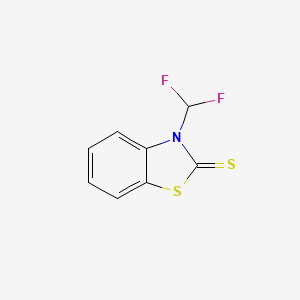

3-(二氟甲基)-2,3-二氢-1,3-苯并噻唑-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione” is a chemical compound that likely contains a benzothiazole ring, which is a type of heterocyclic compound . The difluoromethyl group attached to it could potentially influence its reactivity and properties .

Synthesis Analysis

While specific synthesis methods for this compound are not available, difluoromethylation is a well-studied field. It involves the formation of a bond between a carbon atom and a difluoromethyl group (CF2H), and can be achieved through various methods, including metal-based methods, Minisci-type radical chemistry, and reactions with difluorocarbene reagents .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the benzothiazole ring and the difluoromethyl group . Benzothiazoles are known to participate in a variety of chemical reactions, and the difluoromethyl group can also influence the compound’s reactivity .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the presence of the benzothiazole ring and the difluoromethyl group . These groups could influence properties such as the compound’s polarity, solubility, and stability .

科学研究应用

合成和化学反应:一项研究展示了 2-二氟甲基取代苯并噻唑衍生物的高效一锅合成。该方法可用于药物合成,为药物开发提供新机遇 (Ge 等,2007)。

热物理性质:对包括 3H-苯并噻唑-2-硫酮在内的各种硫代和二硫代氨基甲酸酯的热物理性质进行了研究。这项研究有助于理解这些化合物的热行为,这对于它们在各个领域的应用至关重要 (Temprado 等,2008)。

结构和光谱分析:探索了源自苯并噻唑的曼尼希碱的晶体结构和光谱分析。这项研究提供了对这种化合物的分子结构和相互作用的见解,这可能对材料科学和药物设计产生影响 (Franklin 等,2011)。

光环加成反应:研究了苯并噻唑-2-硫酮与各种烯烃的光环加成反应,揭示了合成 2-(2'-巯基烷基)苯并噻唑的途径。这些发现对于有机合成和新化合物的开发具有重要意义 (Nishio 等,1994)。

二氟甲基化反应:对 2-巯基苯并咪唑和包括苯并噻唑-2-硫酮在内的相关化合物的二氟甲基化进行了研究。该过程对于将氟化基团引入分子至关重要,这是开发许多药物和农用化学品的关键步骤 (Petko 和 Yagupolskii,2001)。

聚集诱导发光:对基于苯并噻唑的聚集诱导发光光致变色剂的研究展示了它们在 pH 传感方面的潜力,突出了此类化合物在生物传感器和环境监测中的应用 (Li 等,2018)。

作用机制

Target of Action

The primary target of 3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione is the succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .

Mode of Action

The compound acts as an inhibitor of succinate dehydrogenase . It binds to the SDH enzyme, preventing it from catalyzing the oxidation of succinate to fumarate. This disruption in the citric acid cycle and the electron transport chain can lead to a decrease in ATP production, affecting the growth and survival of cells .

Biochemical Pathways

The inhibition of succinate dehydrogenase affects the citric acid cycle and the electron transport chain, two critical biochemical pathways in cellular respiration . The downstream effects include a decrease in ATP production, which can lead to cell death due to energy deprivation .

Pharmacokinetics

The presence of the difluoromethyl group in the molecule may enhance its lipophilicity, potentially improving its absorption and distribution within the body .

Result of Action

The primary result of the action of 3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione is the inhibition of succinate dehydrogenase, leading to a disruption in energy production within cells . This can result in the death of cells, particularly those of fungi, making the compound potentially useful as a fungicide .

安全和危害

未来方向

The study and application of difluoromethyl-containing compounds is a growing field, with potential applications in pharmaceuticals, agrochemicals, and materials science . Future research could focus on developing new synthesis methods, studying the compound’s reactivity and properties, and exploring potential applications .

属性

IUPAC Name |

3-(difluoromethyl)-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NS2/c9-7(10)11-5-3-1-2-4-6(5)13-8(11)12/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOEQXAAYIUYWHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Difluoromethyl)-2,3-dihydro-1,3-benzothiazole-2-thione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(N-(2,6-dimethoxypyrimidin-4-yl)sulfamoyl)phenyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2798251.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2798253.png)

![4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2798255.png)

![N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2798259.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798260.png)

![9-[(3-fluorophenyl)methyl]-9H-purin-6-amine](/img/structure/B2798268.png)

![2-(2-amino-2-oxoethyl)-N-cyclohexyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2798271.png)

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2798272.png)